

1-(2-Methoxypyridin-3-YL)ethanone molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Methoxypyridin-3-YL)ethanone

Cat. No.: B136705

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight of **1-(2-Methoxypyridin-3-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, ensuring the identity, purity, and stoichiometric integrity of synthesized compounds. This guide provides a comprehensive technical overview of the molecular weight of **1-(2-Methoxypyridin-3-yl)ethanone**, a pivotal intermediate in modern drug discovery.^[1] We will delve beyond the theoretical value to explore the multi-faceted analytical methodologies required for its empirical validation. This document details the causality behind experimental choices in mass spectrometry and NMR spectroscopy, presents self-validating protocols, and offers a framework for the rigorous characterization of this and similar heteroaromatic ketones.

Introduction: The Significance of **1-(2-Methoxypyridin-3-yl)ethanone**

1-(2-Methoxypyridin-3-yl)ethanone is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry. Its structural motifs—a methoxypyridine ring and a reactive carbonyl group—make it a valuable precursor for the synthesis of complex, biologically active molecules.^[1] It is frequently employed as a key intermediate in the development of

kinase inhibitors for oncology, as well as agents targeting neurological and inflammatory diseases.^[1]

In the highly regulated field of drug development, the unequivocal confirmation of a starting material's identity is non-negotiable. The molecular weight is the most fundamental of these identifiers. An accurate molecular weight confirms the correct elemental composition, validates the success of a synthetic step, and is essential for all subsequent quantitative applications, from reaction stoichiometry to formulation.

Core Physicochemical & Structural Properties

The foundational data for **1-(2-Methoxypyridin-3-yl)ethanone** is summarized below. The theoretical molecular weight is calculated from its elemental composition, based on the atomic weights of its constituent atoms.^[2]

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₂	[1] [3]
Calculated Molecular Weight	151.16 g/mol	[1] [3]
CAS Number	131674-40-3	[1] [3] [4]
IUPAC Name	1-(2-methoxy-3-pyridinyl)ethanone	
Physical Form	Liquid	[3]
Purity (Typical)	≥98%	[1] [3]
InChI Key	JOYKURWXKUIHDB-UHFFFAOYSA-N	[3]

Experimental Determination and Structural Validation


While the theoretical molecular weight is a calculated value, its empirical confirmation requires sophisticated analytical techniques. A multi-pronged approach, primarily utilizing mass

spectrometry and nuclear magnetic resonance spectroscopy, is essential for providing irrefutable evidence of both molecular weight and isomeric structure.

Mass Spectrometry (MS): The Direct Measurement of Mass

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions in the gas phase.^{[2][5]} For a molecule like **1-(2-Methoxypyridin-3-yl)ethanone**, high-resolution mass spectrometry (HRMS) is the preferred method as it provides an accurate mass measurement, which can confirm the elemental formula.^{[6][7]}

- **Ionization Technique:** Electrospray Ionization (ESI) is often chosen for this type of molecule. It is a "soft" ionization technique that typically generates the protonated molecular ion $[M+H]^+$ with minimal fragmentation. This simplifies the spectrum, making the molecular ion peak easy to identify. The expected m/z for the $[M+H]^+$ ion of $C_8H_9NO_2$ would be approximately 152.0657.
- **Analyzer:** An Orbitrap or Time-of-Flight (TOF) analyzer is selected for its high resolution and mass accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.^[6]

[Click to download full resolution via product page](#)

Caption: High-Resolution Mass Spectrometry workflow for molecular weight validation.

- Sample Preparation: Prepare a stock solution of **1-(2-Methoxypyridin-3-yl)ethanone** at a concentration of 1 mg/mL in a 50:50 mixture of HPLC-grade acetonitrile and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the molecule.
- Instrument Calibration: Calibrate the high-resolution mass spectrometer according to the manufacturer's protocol using a known calibration standard mixture. Ensure mass accuracy is within 5 ppm.
- Method Setup:
 - Ionization Mode: ESI, Positive.
 - Scan Range: m/z 100-500.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Infusion Rate: 5 μ L/min.
- Sample Infusion: Infuse the sample solution directly into the ESI source using a syringe pump.
- Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
- Data Analysis:
 - Identify the most abundant peak in the spectrum. For **1-(2-Methoxypyridin-3-yl)ethanone**, this should correspond to the $[M+H]^+$ ion.
 - Use the instrument software to calculate the elemental composition from the measured accurate mass of this ion.
 - Confirm that the calculated formula matches $C_8H_9NO_2$ and that the mass error is below 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

While MS directly provides the molecular weight, NMR spectroscopy provides the detailed structural map of the molecule.^[8] By confirming the connectivity of the atoms, NMR validates the specific isomer and, by extension, the molecular formula from which the molecular weight is calculated. For a substituted pyridine, both ¹H and ¹³C NMR are indispensable.^{[9][10]}

- ¹H NMR: This experiment confirms the number and environment of all protons. We expect to see signals corresponding to the acetyl methyl group (-CH₃), the methoxy methyl group (-OCH₃), and the three distinct protons on the pyridine ring. The chemical shifts and coupling constants (J-values) between the ring protons provide definitive information about their relative positions (ortho, meta, para).^[9]
- ¹³C NMR: This experiment confirms the presence of all eight carbon atoms in unique chemical environments, including the carbonyl carbon of the ketone, the carbons of the pyridine ring, and the two methyl carbons.
- 2D NMR (COSY, HSQC/HMBC): For unambiguous assignment, 2D NMR experiments are often employed. A COSY spectrum would show correlations between coupled protons on the pyridine ring, while HSQC and HMBC spectra would link protons to their directly attached (one-bond) and more distant (two- or three-bond) carbons, respectively.
- Sample Preparation: Dissolve 5-10 mg of **1-(2-Methoxypyridin-3-yl)ethanone** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.^[9]
- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer (e.g., 400 MHz).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- ¹H NMR Acquisition:

- Acquire a standard 1D proton spectrum.
- Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.
- Data Processing and Interpretation:
 - Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the ^1H NMR signals to determine the relative number of protons.
 - Analyze the chemical shifts (ppm), multiplicities (singlet, doublet, etc.), and coupling constants (Hz) to assign signals to specific protons and carbons in the molecule. Compare the observed spectrum with expected values for the proposed structure.

Group	^1H Signal (ppm, multiplicity)	^{13}C Signal (ppm)
Acetyl -CH ₃	~2.6 (singlet, 3H)	~25-30
Methoxy -OCH ₃	~4.0 (singlet, 3H)	~55-60
Pyridine -H	~7.0-8.5 (3 distinct multiplets)	~110-165
Ketone C=O	N/A	~195-200

Note: These are approximate chemical shift values and can vary based on solvent and other factors.

Conclusion: A Synthesis of Analytical Evidence

The molecular weight of **1-(2-Methoxypyridin-3-yl)ethanone** is definitively established as 151.16 g/mol. This value, while simple to calculate theoretically, requires rigorous empirical validation in a scientific or industrial setting. The combination of high-resolution mass spectrometry, which provides an accurate mass and confirms the elemental formula, and NMR spectroscopy, which elucidates the precise atomic connectivity, constitutes a self-validating system. This dual-pronged analytical approach ensures the identity, purity, and quality of this critical pharmaceutical intermediate, underpinning the reliability and reproducibility of the drug development process.

References

- Puddington, I. E. (1947). THE DETERMINATION OF MOLECULAR WEIGHT. Canadian Journal of Research, 25b(1), 1-6. [\[Link\]](#)
- MySkinRecipes. **1-(2-Methoxypyridin-3-yl)ethanone**. Product Page. [\[Link\]](#)
- Chemsigma. **1-(2-methoxypyridin-3-yl)ethanone** [131674-40-3]. Product Page. [\[Link\]](#)
- Polymer Science Learning Center.
- Impact Analytical.
- Chemistry LibreTexts. (2022, August 28). 2.
- PubChem. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. [\[Link\]](#)
- Schwarz, M., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues.
- University of York.
- Shanghai Udchem Agricultural Technology Co., Ltd. 1-(2-methoxy-4-pyridinyl)-Ethanone. [\[Link\]](#)
- Journal of the American Chemical Society.
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [\[Link\]](#)
- Scribd. Determination of Molecular Weight by Mass Spectros. [\[Link\]](#)
- Google Patents.
- PubChem. 2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one. [\[Link\]](#)
- ACS Public

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-(2-Methoxypyridin-3-yl)ethanone [myskinrecipes.com]
- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 3. 1-(2-Methoxypyridin-3-yl)ethanone | 131674-40-3 [sigmaaldrich.com]
- 4. 1-(2-methoxypyridin-3-yl)ethanone [131674-40-3] | Chemsigma [chemsigma.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 7. scribd.com [scribd.com]
- 8. smbstcollege.com [smbstcollege.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(2-Methoxypyridin-3-YL)ethanone molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136705#1-2-methoxypyridin-3-yl-ethanone-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com